N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-14(21-3,11-5-4-6-12(15)7-11)10-17-22(19,20)13-8-16-18(2)9-13/h4-9,17H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMARNMWDQYBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes. For instance, a compound with a similar structure, N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide, has been found to interact with the Hepatocyte growth factor receptor.
Mode of Action
It can be inferred from related compounds that it may interact with its target receptor or enzyme, leading to changes in cellular processes.
Biochemical Pathways
For instance, compounds with a similar structure have been found to inhibit the synthesis of prostaglandins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s closest analog, N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (), shares a chlorophenyl group and pyrazole-sulfonamide backbone but differs in substitution patterns. Key distinctions include:
- Pyrazole Substitution : The analog features 3,4,5-trimethylpyrazole, enhancing steric bulk and lipophilicity, whereas the target compound has a single methyl group at the 1-position.
- Linker Group : The target compound uses a methoxypropyl linker, which may improve metabolic stability compared to the carbamoyl linker in the analog .
- Melting Point : The analog has a melting point of 178–182°C, suggesting higher crystallinity due to intermolecular hydrogen bonding from the carbamoyl group. The methoxypropyl group in the target compound likely reduces melting point via steric disruption.
Structural Geometry and Bonding
The bond angles and torsion angles in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () suggest that substituents like trifluoromethyl and chlorophenyl influence planarity and conjugation. The target compound’s sulfonamide group likely adopts a tetrahedral geometry, enhancing hydrogen-bonding capacity compared to the sulfanyl group in this analog .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how are intermediates validated?
- Methodology : Synthesis typically involves sequential functionalization of the pyrazole core. For example:
Pyrazole ring formation : Cyclocondensation of β-ketoesters with hydrazines under acidic conditions .

Sulfonamide coupling : Reacting the pyrazole intermediate with a sulfonyl chloride derivative (e.g., chlorosulfonamide) in anhydrous DCM with a base like triethylamine .
Substituent introduction : The 3-chlorophenyl and methoxypropyl groups are added via nucleophilic substitution or Mitsunobu reactions, monitored by TLC and purified via column chromatography .
- Validation : Intermediate structures are confirmed using H/C NMR (e.g., sulfonamide NH protons at δ 8.2–8.5 ppm) and HRMS (e.g., [M+H] at m/z 398.09) .
Q. How is the compound characterized structurally, and what spectral signatures distinguish its functional groups?
- Key techniques :
- NMR : The sulfonamide group shows distinct H signals (NH at δ 8.3–8.5 ppm) and C signals (SO at δ 110–115 ppm). The pyrazole ring protons appear as singlets (δ 7.8–8.1 ppm) .
- IR : Strong absorption bands at 1340 cm (S=O asymmetric stretch) and 1160 cm (S=O symmetric stretch) confirm sulfonamide presence .
- X-ray crystallography : Resolves methoxypropyl stereochemistry (e.g., R/S configuration) and dihedral angles between aromatic rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Assay standardization : Compare IC values across orthogonal assays (e.g., kinase inhibition vs. cellular proliferation) to isolate target-specific effects .
- Structural validation : Ensure batch purity via HPLC (≥98%) and confirm stereochemistry (e.g., methoxypropyl orientation) using NOESY NMR .
- Literature reconciliation : Cross-reference with structurally analogous compounds (e.g., trifluoromethylphenyl sulfonamides in ’s table), noting substituent-dependent activity shifts (e.g., 3-Cl vs. 4-F groups altering log P by 0.5 units) .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Methods :
- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on sulfonamide H-bonding to Lys721 and pyrazole π-stacking with Phe723 .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns runs in GROMACS) to assess binding free energy (ΔG ≤ -8 kcal/mol indicates high affinity) .
- SAR analysis : Compare with ’s analogs (e.g., N-(2-hydroxyethyl)-4-methylbenzenesulfonamide) to quantify substituent effects on potency (e.g., 3-Cl enhances target selectivity by 3-fold vs. H-substituted analogs) .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Critical factors :
- Temperature : Elevated temps (>80°C) during sulfonamide coupling increase bis-sulfonylated byproducts (e.g., dimer at m/z 795.22 via HRMS) .
- Solvent polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms for methoxypropyl addition, reducing elimination byproducts (e.g., alkene formation at δ 5.8 ppm in H NMR) .
- Catalyst optimization : Pd/C (5% wt) in hydrogenation steps minimizes dechlorination side reactions (<2% via GC-MS) .
Methodological Recommendations
- Data contradiction : Replicate assays in triplicate with positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Structural ambiguity : Use SCXRD (single-crystal X-ray diffraction) to resolve stereochemical disputes (e.g., methoxypropyl configuration) .
- Bioactivity optimization : Employ fragment-based drug design (FBDD) to modify the pyrazole’s 4-position with electron-withdrawing groups (e.g., -CF), improving target binding entropy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
